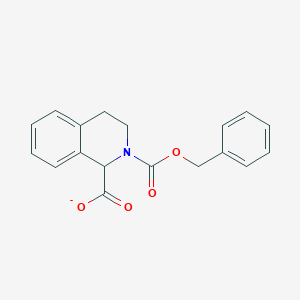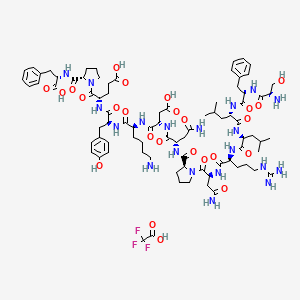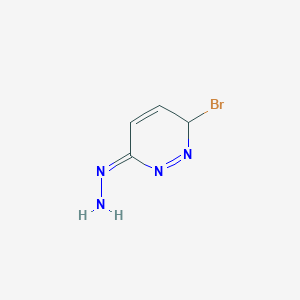
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID is a chemical compound with the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol . It is also known by its systematic name, (1R)-2-benzyloxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid . This compound is characterized by the presence of a benzyloxycarbonyl (CBZ) protecting group attached to the nitrogen atom of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID typically involves the protection of the nitrogen atom in the isoquinoline ring with a benzyloxycarbonyl group. One common method involves the reaction of 3,4-dihydroisoquinoline with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides stability and selectivity, allowing the compound to bind effectively to its targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-CBZ-1,2,3,4-TETRAHYDROISOQUINOLINECARBOXYLIC ACID: Similar structure but with a fully saturated isoquinoline ring.
N-CBZ-ISOQUINOLINECARBOXYLIC ACID: Lacks the dihydro modification, resulting in different reactivity and applications.
Uniqueness
N-CBZ-3,4-DIHYDRO-1H-ISOQUINOLINECARBOXYLIC ACID is unique due to its specific dihydro modification, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C18H16NO4- |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/p-1 |
InChI Key |
ACQYZSFXPXXIHL-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)




![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)







